1,4-Dioxocane-5,8-dione

Description

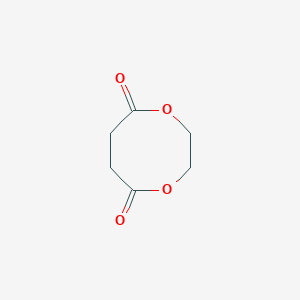

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxocane-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5-1-2-6(8)10-4-3-9-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWXIIGCOBSYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176370 | |

| Record name | 1,4-Dioxocane-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-84-5 | |

| Record name | 1,4-Dioxocane-5,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21962-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxocane-5,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021962845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxocane-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxocane-5,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 1,4 Dioxocane 5,8 Dione

Classical and Emerging Synthesis Pathways

Esterification and Cyclization Approaches

The formation of the 1,4-dioxocane-5,8-dione ring system is often achieved through intramolecular cyclization reactions. A common strategy involves the acylation of α-hydroxy acids with α-halo carboxylic acids or their derivatives, followed by cyclization. mathnet.ru For instance, the reaction of an α-hydroxy acid with an α-bromoacyl halide can produce a linear precursor that subsequently undergoes intramolecular cyclization to yield the desired dione (B5365651). The efficiency of this cyclization step can be influenced by the reaction conditions, including the choice of solvent and base. mathnet.ruresearchgate.net

Another approach involves the direct condensation of α-hydroxycarboxylic acids. However, this method often leads to the formation of a complex mixture of linear and cyclic oligomers, resulting in low yields of the desired this compound. google.com For example, the preparation of 3,6-diphenyl-1,4-dioxane-2,5-dione from mandelic acid using a catalytic amount of p-toluenesulfonic acid in refluxing benzene (B151609) resulted in only an 11% yield due to significant oligomer formation. google.com

More specialized methods have also been developed. For example, a four-step synthesis starting from glutamic acid and bromoacetyl bromide has been used to prepare (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione. acs.orgresearchgate.net This multi-step approach allows for the introduction of specific functionalities onto the dioxocane ring.

| Starting Materials | Reagents | Product | Yield | Reference |

| α-Hydroxy acids, α-Halo carboxylic acid derivatives | Base | Substituted 1,4-dioxane-2,5-diones | High | mathnet.ru |

| Mandelic acid | p-Toluenesulfonic acid, Benzene | 3,6-Diphenyl-1,4-dioxane-2,5-dione | 11% | google.com |

| Glutamic acid, Bromoacetyl bromide | - | (3S)-[(Benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | - | acs.orgresearchgate.net |

Multi-Step Synthetic Sequences from Precursors

Multi-step syntheses provide a versatile platform for constructing the this compound scaffold from various precursors. A notable example is the preparation of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane from biacetyl, which serves as a stable precursor to 2,3-dimethylene-1,4-dioxane. rsc.orgresearchgate.net This diene can then undergo [4+2] cycloaddition reactions with dienophiles to create more complex, functionalized dioxane systems. rsc.orgresearchgate.net

Another multi-step route involves the synthesis of a new functional dilactone, 3-(2-propynyl)-1,4-dioxane-2,5-dione, from ethyl glyoxalate and propargyl bromide in a four-step sequence. researchgate.net This method highlights the potential for introducing functionalities like alkynes, which can be further modified.

The synthesis of unsymmetrically substituted 1,4-dioxane-2,5-diones has been achieved by reacting α-bromocarboxylic acid chlorides with α-hydroxycarboxylic acids, yielding the desired products in good yields of 60-85%. google.com This approach offers a reliable method for creating diverse derivatives of the core structure.

| Precursor(s) | Key Intermediate/Reaction | Final Product | Reference |

| Biacetyl | 2,3-Dimethylene-1,4-dioxane | Functionalized cyclohexene (B86901) derivatives | rsc.orgresearchgate.net |

| Ethyl glyoxalate, Propargyl bromide | - | 3-(2-Propynyl)-1,4-dioxane-2,5-dione | researchgate.net |

| α-Bromocarboxylic acid chlorides, α-Hydroxycarboxylic acids | Acylation and cyclization | Unsymmetrically 3,6-substituted 1,4-dioxane-2,5-diones | google.com |

Catalytic Systems in this compound Synthesis

Exploration of Transition Metal Catalysis

Transition metal catalysis has been explored for the synthesis of related heterocyclic structures, suggesting potential applications for this compound synthesis. While direct examples for this specific compound are limited in the provided search results, analogous reactions highlight the possibilities. For instance, palladium-catalyzed C-H coupling reactions have been utilized in the synthesis of complex marine natural products containing dioxane-like rings. mdpi.com Systems like Pd(OAc)₂/Ag₂CO₃ have been effective in these transformations. mdpi.com

Nickel-catalyzed cross-coupling reactions have also been developed for forming C-S bonds, which could be adapted for creating sulfur-containing analogs of dioxanes. uwa.edu.au Furthermore, cobalt ferrite (B1171679) nanoparticles have been used as a heterogeneous catalyst for thioetherification reactions. acs.org These examples of transition metal catalysis in related heterocyclic chemistry suggest a promising, yet underexplored, avenue for the synthesis of this compound and its derivatives.

Development of Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including those with a 1,4-dioxane (B91453) framework. Chiral Brønsted base organocatalysts, designed through the noncovalent modification of a chiral dibasic molecule with an achiral phosphoric acid diester, have been shown to be effective. nii.ac.jp In some cases, 1,4-dioxane is used as a solvent, and its interaction with the catalyst system can influence stereoselectivity. nii.ac.jp

Organocatalytic ring-opening polymerization of 1,4-dioxane-2,5-dione derivatives has been successfully demonstrated using catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) and a combination of thiourea (B124793) and (-)-sparteine. acs.orgresearchgate.net These methods allow for the controlled synthesis of polyesters under mild conditions. acs.orgresearchgate.net Additionally, domino reactions initiated by aza-Morita–Baylis–Hillman processes, using chiral organocatalysts, provide a route to highly functionalized heterocycles. jst.go.jp These reactions often proceed with high yield and enantioselectivity. jst.go.jp

| Catalyst Type | Reaction | Substrate | Key Features | Reference |

| Chiral Brønsted Base | Conjugate Addition | Pronucleophile and acceptor | Use of 1,4-dioxane as solvent influences stereoselectivity | nii.ac.jp |

| DMAP, Thiourea/(-)-sparteine | Ring-Opening Polymerization | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | Controlled polymerization under mild conditions | acs.orgresearchgate.net |

| Chiral Organocatalysts | Aza-Morita–Baylis–Hillman Domino Reaction | α,β-Unsaturated carbonyls, Imines | High yield and enantioselectivity | jst.go.jp |

Stereoselective Synthesis and Chiral Induction Strategies

The development of stereoselective methods for the synthesis of substituted 1,4-dioxane-2,5-diones is crucial for applications where specific stereoisomers are required. An effective method for the diastereoselective and enantioselective synthesis of mono- and disubstituted 1,4-dioxane-2,5-diones involves the acylation of α-hydroxy acids followed by cyclization. mathnet.ru This method is particularly effective for aliphatic α-hydroxy acids, which are less prone to enolization. mathnet.ru

Chiral induction has been achieved using chiral auxiliaries and, more directly, through asymmetric catalysis. Bifunctional cinchona squaramides have been used as organocatalysts for the asymmetric ring-opening of Fittig's lactones (dihydrofuro[2,3-b]furan-2,5-diones), which are structurally related to 1,4-dioxane-2,5-diones. thieme-connect.de The use of ethereal solvents like 1,4-dioxane was found to be optimal for achieving high enantioselectivity in these transformations. thieme-connect.de

Furthermore, in situ generated chiral fluoride (B91410) catalysts have been employed in asymmetric cascade sulfa-Michael/aldol reactions to produce chiral trisubstituted tetrahydrothiophenes, demonstrating the potential of chiral anion catalysis in stereoselective heterocyclic synthesis. acs.org While not directly applied to this compound in the provided results, this strategy could be adapted. The stereochemical outcome of these reactions is often highly dependent on the catalyst structure and reaction conditions.

| Strategy | Catalyst/Reagent | Substrate(s) | Key Outcome | Reference |

| Diastereoselective Cyclization | Base | Acylated α-hydroxy acids | Diastereo- and enantioselective formation of substituted 1,4-dioxane-2,5-diones | mathnet.ru |

| Asymmetric Ring-Opening | Bifunctional Cinchona Squaramide | Fittig's Lactones | High enantioselectivity, with 1,4-dioxane as an optimal solvent | thieme-connect.de |

| Asymmetric Cascade Reaction | In situ generated chiral fluoride | 1,4-Dithiane-2,5-diol, α,β-Unsaturated ketones | High enantioselectivity in the synthesis of chiral tetrahydrothiophenes | acs.org |

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles into the synthesis of heterocyclic compounds is a critical endeavor to minimize environmental impact. These principles advocate for the use of non-hazardous materials, reduction of waste, and energy-efficient processes. In the context of this compound synthesis, the focus lies on adapting known methods for analogous compounds to greener alternatives.

The development of solvent-free or reduced-solvent reaction conditions is a key aspect of green chemistry, aiming to reduce the use of volatile organic compounds that are often toxic and environmentally harmful.

A promising approach for the synthesis of this compound can be extrapolated from the catalyst-free synthesis of thieme-connect.comnih.govoxazocane-5,8-dione derivatives. thieme-connect.com This analogous reaction involves the direct cyclization of 2-substituted aminoethanols with divinyl succinate (B1194679). thieme-connect.com By replacing the aminoethanol with a diol, a potential route to this compound could be envisioned.

Proposed Analogous Synthesis:

A plausible catalyst-free synthesis of this compound could involve the reaction of a suitable diol, such as 1,2-ethanediol, with an activated succinic acid derivative, like divinyl succinate. The reaction would proceed through a nucleophilic attack of the hydroxyl groups of the diol onto the vinyl groups of the succinate, followed by an intramolecular cyclization to form the eight-membered ring.

The use of divinyl succinate is advantageous as it avoids the need for a catalyst and harsh reaction conditions. To further align with green chemistry principles, this reaction could be explored under solvent-free conditions or in green solvents like dimethyl sulfoxide (B87167) (DMSO), which has been shown to be effective for the synthesis of analogous thieme-connect.comnih.govoxazocane-5,8-diones. thieme-connect.com

To illustrate the potential of this method, the following data table, based on the synthesis of thieme-connect.comnih.govoxazocane-5,8-dione derivatives, showcases the influence of solvents on reaction yield. thieme-connect.com

| Solvent | Yield (%) |

| DMSO | 85 |

| DMF | 73 |

| Toluene | 42 |

| Acetonitrile | 35 |

| THF | 28 |

| Dioxane | 21 |

| Chloroform | 15 |

This data is for the synthesis of an analogous compound, 3,3-Dimethyl- thieme-connect.comnih.govoxazocane-5,8-dione, and is presented to suggest potential solvent choices for the proposed synthesis of this compound. thieme-connect.com

Further optimization of reaction conditions, such as temperature, would be crucial. For the analogous synthesis of thieme-connect.comnih.govoxazocane-5,8-diones, the yield was found to be temperature-dependent, with higher temperatures generally favoring product formation. thieme-connect.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. nih.govpsu.edursc.org The application of microwave irradiation to the synthesis of medium-sized heterocycles has been particularly successful in overcoming the challenges associated with their formation. psu.edursc.org

For the proposed synthesis of this compound, microwave heating could offer a significant advantage. The rapid and uniform heating provided by microwaves can accelerate the rate of the intramolecular cyclization, which is often a slow process in the synthesis of eight-membered rings. psu.edu

A comparative study on the synthesis of medium-sized ring lactams demonstrated a dramatic reduction in reaction times from days to minutes and improved yields when switching from conventional heating to microwave irradiation. psu.edu This suggests that a microwave-assisted approach for the synthesis of this compound could be highly effective.

The following table summarizes the benefits observed in the microwave-assisted synthesis of a medium-sized lactam compared to conventional heating, highlighting the potential advantages for the proposed synthesis. psu.edu

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 48 h | 40-80 |

| Microwave Irradiation | 15-30 min | 76-85 |

This data illustrates the general advantages of microwave-assisted synthesis for medium-ring heterocycles and is presented as a prospective improvement for the synthesis of this compound. psu.edu

In-depth Analysis Reveals Absence of Scientific Literature on the Polymerization of this compound

A comprehensive investigation into the scientific literature has revealed a notable absence of research pertaining to the polymerization science of the chemical compound this compound. Despite its listing in chemical databases and availability from commercial suppliers fluorochem.co.ukpinpools.com, no peer-reviewed articles, patents, or scholarly publications detailing its ring-opening polymerization (ROP), associated mechanisms, kinetics, or catalytic systems could be identified.

Extensive searches were conducted using the compound's name and its CAS Number (21962-84-5) in various scientific databases. The inquiries specifically targeted information that would be necessary to construct an article based on the requested outline, which includes:

Ring-Opening Polymerization (ROP) Mechanisms and Kinetics:

Monomer Activation and Initiation Pathways

Propagating Species and Chain Growth Dynamics

Chain Transfer and Termination Reactions

Catalytic Systems for Controlled Polymerization:

Metal-Based Catalysts (e.g., Stannous Octoate)

Organocatalysts and Metal-Free Systems (e.g., DMAP, Thiourea)

The investigation found that while there is a substantial body of research on the ring-opening polymerization of structurally related cyclic diesters, particularly the six-membered ring analogue 1,4-dioxane-2,5-dione and its derivatives, this information cannot be scientifically and accurately extrapolated to the eight-membered ring structure of this compound. The difference in ring size implies significant variations in ring strain, reactivity, and polymerization behavior, making any such comparison speculative and scientifically unfounded without direct experimental evidence.

Therefore, due to the complete lack of available data on the polymerization of this compound, it is not possible to generate a factually accurate and informative article that adheres to the provided, detailed outline. The creation of such an article would require fabrication of data and research findings, which would be misleading and scientifically unsound.

Structure Reactivity Relationships and Mechanistic Insights

Conformational Analysis of the Eight-Membered Ring System

The eight-membered ring of 1,4-dioxocane-5,8-dione is inherently flexible, capable of adopting multiple conformations. The interplay of torsional strain, transannular interactions, and the planarity of the ester groups dictates the preferred geometries. While direct and extensive conformational analysis of this compound is not widely documented in publicly available literature, insights can be drawn from studies of analogous eight-membered rings and related cyclic esters.

Computational modeling and spectroscopic techniques, such as variable-temperature NMR, are pivotal in elucidating the conformational dynamics of such ring systems. For instance, dynamic NMR studies on substituted 1,4-dioxanes have demonstrated the existence of inverting systems with measurable energy barriers between different conformers. researchgate.net In the case of this compound, it is anticipated that the molecule exists as a dynamic equilibrium of several conformers, with the boat-chair family likely being prominent due to its ability to alleviate some of the inherent transannular strain.

Table 1: Predicted Low-Energy Conformations of this compound (Note: This table is based on theoretical predictions for related eight-membered ring systems and the expected influence of the ester groups. Relative energies are hypothetical and for illustrative purposes.)

| Conformation | Key Features | Predicted Relative Energy (kcal/mol) |

| Boat-Chair (BC) | Minimizes some transannular interactions. | 0 (Reference) |

| Twist-Boat-Chair (TBC) | A slightly distorted version of the BC conformer. | 1-2 |

| Boat-Boat (BB) | Higher in energy due to significant transannular strain. | 3-5 |

| Crown | Highly symmetrical but generally high in energy for cyclooctane-like rings. | > 5 |

Electronic Structure and Reactivity of Ester Linkages within the Ring

The electronic nature of the two ester linkages within the this compound ring is fundamental to its chemical reactivity. Each ester group is a planar, resonance-stabilized system. The carbonyl carbon is electrophilic due to the polarization of the C=O bond and the inductive effect of the adjacent oxygen atom. This electrophilicity is the primary site for nucleophilic attack, which is the initial step in many of its characteristic reactions, such as hydrolysis and ring-opening polymerization.

Theoretical studies using methods like Density Functional Theory (DFT) on related molecules such as 1,4-dioxane (B91453) have provided insights into the electronic environment. ijcce.ac.ir For this compound, a similar analysis would reveal the distribution of electron density, with significant positive charge localized on the carbonyl carbons. The lone pairs on the ether and carbonyl oxygens also play a crucial role, being potential sites for protonation or coordination to Lewis acids, which can activate the ester groups towards nucleophilic attack.

The reactivity of the ester linkages is also influenced by the ring strain. Eight-membered rings often possess a degree of strain that can be released upon ring-opening. This thermodynamic driving force makes this compound a potential monomer for ring-opening polymerization to produce polyesters. The Baeyer-Villiger oxidation of cyclic ketones is a well-known method for synthesizing lactones, and the mechanism involves the migration of a carbon atom to an oxygen, a process influenced by the electronic properties of the starting material. beilstein-journals.org While not a direct synthesis of this specific molecule, it highlights the importance of electronic effects in the formation of cyclic esters.

Table 2: Key Electronic Properties of the Ester Linkage

| Property | Description | Implication for Reactivity |

| Electrophilic Carbonyl Carbon | The carbon atom of the C=O group has a partial positive charge. | Primary site for nucleophilic attack (e.g., by water, alcohols, amines). |

| Nucleophilic Carbonyl Oxygen | The oxygen atom of the C=O group has a partial negative charge and lone pairs. | Site for protonation or coordination to Lewis acids, enhancing the electrophilicity of the carbonyl carbon. |

| Resonance Stabilization | The delocalization of electrons across the O=C-O system. | Contributes to the planarity of the ester group and influences bond lengths and reactivity. |

| Ring Strain | The inherent strain in the eight-membered ring. | Provides a thermodynamic driving force for ring-opening reactions. |

Influence of Substituents on Ring Stability and Chemical Transformations

The introduction of substituents onto the carbon backbone of the this compound ring would have a profound impact on its stability and reactivity. Substituents can exert both steric and electronic effects.

Steric Effects: Bulky substituents will influence the conformational equilibrium of the eight-membered ring. They may favor conformations that place the substituent in a pseudo-equatorial position to minimize steric hindrance. This can, in turn, affect the accessibility of the ester groups to attacking reagents. Studies on substituted cyclohexanes have shown that even for remote substituents, transannular interactions can lead to deviations from expected conformational energies. cdnsciencepub.com

Electronic Effects: Electron-withdrawing substituents (e.g., halogens) can increase the electrophilicity of the carbonyl carbons, making the molecule more susceptible to nucleophilic attack and potentially increasing the rate of polymerization. Conversely, electron-donating substituents (e.g., alkyl groups) may decrease the electrophilicity of the carbonyl carbons. The position of the substituent is also critical; a substituent on the carbon adjacent to the carbonyl group (α-position) will have a more significant electronic effect than one further away. The influence of substituents on the regioselectivity of reactions is a well-established principle in organic chemistry. researchgate.net

A substituted derivative, 6-(non-1-en-1-yl)-1,4-dioxocane-5,8-dione, is listed in chemical databases, indicating that substituted versions of this ring system can be synthesized. epa.govepa.gov

Table 3: Predicted Effects of Substituents on this compound

| Substituent Type (at C2, C3, C6, C7) | Predicted Effect on Ring Stability | Predicted Effect on Reactivity |

| Alkyl (Electron-donating) | May stabilize the ring through hyperconjugation. Can introduce steric strain, influencing conformation. | Decreases the rate of nucleophilic attack on the carbonyl carbons. |

| Halogen (Electron-withdrawing) | Inductively destabilizes the ring. | Increases the rate of nucleophilic attack on the carbonyl carbons. |

| Phenyl (Bulky, potentially conjugating) | Introduces significant steric bulk, dictating conformation. Can have complex electronic effects. | Steric hindrance may decrease reactivity, while electronic effects could either increase or decrease it depending on the position. |

Reaction Mechanism Elucidation in Key Synthetic and Polymerization Pathways

The most significant reaction pathway for cyclic esters like this compound is ring-opening polymerization (ROP). This process is crucial for the synthesis of biodegradable polyesters. While specific studies on the ROP of this compound are scarce, the mechanisms are well-established for related six-membered dilactones like lactide (3,6-dimethyl-1,4-dioxane-2,5-dione) and glycolide (B1360168) (1,4-dioxane-2,5-dione). google.com

ROP can be initiated by cationic, anionic, or coordination-insertion mechanisms. A common method involves the use of a protic initiator, such as an alcohol, in the presence of a catalyst. google.com For instance, tin(II) octoate is a widely used catalyst for the ROP of lactide.

Coordination-Insertion Mechanism (Simplified):

Initiation: The initiator (e.g., an alcohol, R-OH) reacts with the catalyst (e.g., a metal alkoxide) to form the active initiating species.

Coordination: The carbonyl oxygen of the this compound monomer coordinates to the metal center of the catalyst. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alkoxide group of the initiator attacks the activated carbonyl carbon, leading to the opening of the ring and the formation of a new ester linkage. The monomer is thus inserted into the metal-alkoxide bond.

Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with and attack another monomer molecule, propagating the polymer chain.

Termination/Transfer: The reaction can be terminated by the introduction of a quenching agent, or the growing chain can be transferred to another initiator molecule.

The synthesis of this compound itself would likely involve a cyclization reaction. One plausible route is the intermolecular condensation of two molecules of a suitable hydroxy acid, or the intramolecular cyclization of a linear precursor containing two ester functionalities and the appropriate carbon backbone. The challenge in synthesizing medium-sized rings is often overcoming the entropic barrier to cyclization and avoiding competing polymerization.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used due to their balance of accuracy and computational cost, providing a robust framework for predicting a wide range of molecular characteristics. arxiv.orgmemphis.edu

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,4-dioxocane-5,8-dione, this process would identify the preferred conformation of its eight-membered ring.

While specific energetic profiling for this compound is not extensively documented, studies on analogous dioxane derivatives provide a model for such analysis. For instance, the conformational landscape of dioxane rings is a subject of significant interest, with chair and boat conformations being primary considerations. In substituted 1,3-dioxanes, computational analyses have been used to map the transition states between different conformers, revealing the preferred pathways for isomerization. Similarly, for 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (a related Meldrum's acid derivative), the molecule adopts a flattened boat conformation. researchgate.net DFT calculations, often using functionals like B3LYP or modern variations like DM21, are employed to optimize molecular geometries and can predict bond lengths with a mean absolute error often below 2 pm. arxiv.orgresearchgate.net This level of accuracy would be essential for determining the precise structure and relative energies of the various possible conformers of the flexible eight-membered ring of this compound.

Computational methods are highly effective in predicting and interpreting vibrational spectra (Infrared and Raman). These predictions are crucial for assigning experimental spectral bands to specific molecular motions.

Theoretical studies on related molecules have shown that DFT calculations can reproduce experimental vibrational spectra with high fidelity. researchgate.net For (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione, harmonic frequencies calculated using DFT (specifically the Becke3/LYP hybrid functional) showed excellent agreement with experimental IR and Raman spectra, often without the need for frequency scaling. acs.orgcas.cz The potential energy distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes, such as C=O stretching, C-O-C bending, and CH₂ rocking. researchgate.net A similar computational approach for this compound would yield a predicted vibrational spectrum, aiding in its experimental identification and structural characterization.

Below is a representative table of calculated vibrational frequencies for a related dioxane derivative, illustrating the type of data generated from such studies.

| Calculated Wavenumber (cm⁻¹) | Vibrational Mode Description |

| 2990 - 3050 | C-H Stretching |

| 1750 - 1780 | C=O Carbonyl Stretching |

| 1450 - 1470 | CH₂ Scissoring |

| 1100 - 1250 | C-O-C Asymmetric Stretching |

| 850 - 950 | C-O-C Symmetric Stretching |

| 500 - 600 | Ring Deformation Modes |

| This table is illustrative and based on typical values for cyclic esters and ethers; it does not represent experimentally verified data for this compound. |

Analysis of a molecule's electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is vital for understanding its reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), provides information on chemical reactivity and kinetic stability. researchgate.netijcce.ac.ir

DFT calculations are routinely used to determine the energies of these frontier orbitals. ijcce.ac.irbeilstein-journals.org For example, a theoretical study on 1,4-dioxane (B91453) calculated its HOMO and LUMO energies to understand charge transfer within the molecule. ijcce.ac.ir In a series of D–π–A–π–D molecules containing diketopyrrolopyrrole, DFT calculations showed that HOMO and LUMO energy levels were in good agreement with electrochemical measurements. beilstein-journals.org Molecules with a smaller energy gap are generally more reactive and exhibit a greater ability to transfer charge, which is a key factor in properties like non-linear optics. rsc.org Natural Bond Orbital (NBO) analysis further complements this by providing insights into charge distribution, hybridization, and stabilizing interactions within the molecule, such as hyperconjugation between bonding and antibonding orbitals. ijcce.ac.ir For this compound, the lone pairs on the ether and carbonyl oxygen atoms would significantly influence the HOMO, while the π* orbitals of the carbonyl groups would be major contributors to the LUMO.

The following table presents calculated HOMO, LUMO, and energy gap values for 1,4-dioxane in different environments, showcasing the type of data obtained from computational studies. researchgate.net

| Phase | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | -7.22 | 3.16 | 10.38 |

| Neat Liquid | -7.25 | 2.85 | 10.10 |

| Aqueous Solution | -6.97 | 2.91 | 9.88 |

| Data from a theoretical study on 1,4-dioxane, not this compound. researchgate.net |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Due to the flexibility of its eight-membered ring, this compound can exist in multiple conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape, revealing the dynamic behavior of the molecule over time. nih.gov

MD simulations have been successfully applied to analyze the conformations of various cyclic compounds, including substituted 1,3-dioxanes. nih.gov These simulations can track the interconversions between different conformers (e.g., chair-to-boat) and correlate the frequency of these events with the energy barriers between them. nih.gov For flexible molecules, enhanced sampling techniques like metadynamics can be used to explore the free energy surface and identify the most stable and populated conformational states. scispace.comchemrxiv.org In a study of 1,4-dioxane's interaction with lipid membranes, MD simulations were used to determine changes in membrane structure, while metadynamics was employed to calculate the free-energy profile of the dioxane molecule penetrating the membrane. nih.gov A similar MD study on this compound would elucidate its dominant conformations in solution, the pathways for conformational change, and how it might interact with other molecules or surfaces.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states (TS), a complete energy profile for a reaction pathway can be constructed.

For instance, the degradation mechanism of 1,4-dioxane by hydroxyl radicals was investigated using quantum chemistry to evaluate the electronic and structural properties of the transition states. nih.gov In another study, DFT calculations were used to explore the competing pathways in the thermal decomposition of dicyclopentadiene-1,8-dione, correctly identifying the favored mechanism through a five-membered cyclic transition state. researchgate.net The mechanism of catalytic reactions, such as the formation of complex organic products, can also be detailed by calculating the Gibbs free energy profile, which identifies the rate-determining step. pku.edu.cn A key reaction of this compound is its ring-opening polymerization to form polyesters. A computational analysis of this reaction would involve locating the transition states for initiation, propagation, and termination steps, providing fundamental insights into the polymerization mechanism and kinetics.

Prediction of Novel Reactivity and Intermolecular Interactions

Theoretical methods can go beyond explaining known phenomena to predict new forms of reactivity and the nature of intermolecular forces. The molecular electrostatic potential (MEP) surface, for example, is calculated to predict how a molecule will interact with other species. ijcce.ac.ir Regions of negative potential (typically around electronegative atoms like oxygen) indicate sites for electrophilic attack or hydrogen bond donation, while positive regions suggest sites for nucleophilic attack.

For this compound, the MEP would show significant negative potential around the carbonyl and ether oxygen atoms, predicting them to be strong hydrogen bond acceptors. Computational studies on related dioxane structures have confirmed the importance of weak C-H···O hydrogen bonds in stabilizing crystal lattices. Furthermore, by analyzing the frontier molecular orbitals (HOMO and LUMO), predictions about the molecule's behavior in pericyclic reactions or as a ligand in coordination chemistry can be made. The LUMO's localization on the carbonyl carbons would suggest their susceptibility to nucleophilic attack, a key step in its hydrolysis or polymerization.

Advanced Characterization Methodologies for Research Outcomes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1,4-Dioxocane-5,8-dione and for analyzing the microstructure of polymers derived from it.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the synthesis of this compound, which is often produced as part of a mixture of cyclic oligo(ethylene succinate)s. upc.edu The structural symmetry of this compound results in a relatively simple NMR spectrum.

In the ¹H NMR spectrum, the molecule displays two distinct signals corresponding to the two types of methylene (B1212753) (-CH₂) groups. The protons of the ethylene (B1197577) glycol unit (-O-CH₂-CH₂-O-) typically appear as a singlet, as do the protons of the succinate (B1194679) unit (-CO-CH₂-CH₂-CO-). upc.edu Similarly, the ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbon (-C=O) and the two different methylene carbons. upc.edu

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex structures or for definitive assignment of quaternary carbons and long-range proton-carbon couplings. These experiments are crucial for distinguishing between different regioisomers or complex oligomeric structures.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclic Oligo(ethylene succinate)s, including this compound.

| Atom Type | Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|---|

| Succinate Protons | ¹H | ~2.7 | Singlet from -CO-CH₂-CH₂-CO- units. |

| Ethylene Glycol Protons | ¹H | ~4.4 | Singlet from -O-CH₂-CH₂-O- units. |

| Methylene Carbon | ¹³C | ~29 | Carbonyl-adjacent carbon in succinate unit. |

| Methylene Carbon | ¹³C | ~63 | Carbon in ethylene glycol unit. |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data derived from analysis of cyclic oligo(ethylene succinate) mixtures. upc.edu

While solution-state NMR is ideal for the monomer, solid-state NMR (ssNMR) is essential for characterizing the morphology of poly(ethylene succinate) (PES), the polymer resulting from the ring-opening polymerization of this compound. Techniques such as Cross-Polarization/Magic Angle Spinning (CP/MAS) are particularly valuable. kpi.uaresearchgate.net

Solid-state ¹³C NMR can differentiate between carbon atoms in crystalline and amorphous regions of the polymer, providing quantitative data on the degree of crystallinity. researchgate.net Furthermore, by measuring proton spin-lattice relaxation times (T₁ and T₁ρ), ssNMR provides insights into polymer chain dynamics and the phase structure of polyester (B1180765) materials. kpi.uaresearchgate.netmdpi.com This information is critical for understanding the mechanical and thermal properties of the final polymer product.

Mass Spectrometry (MS) for Molecular Weight and Composition Analysis

Mass spectrometry is a primary technique for determining the molecular weight and confirming the elemental composition of this compound.

Table 2: MALDI-TOF MS Data for Cyclic Oligo(ethylene succinate)s.

| Cyclic Species (n) | Structure Name | Formula | Calculated Mass (Da) | Observed m/z [M+Na]⁺ |

|---|---|---|---|---|

| 1 (Monomer) | 1,4-Dioxane-2,5-dione* | C₄H₄O₄ | 116.07 | Not typically formed |

| 2 (Dimer) | This compound | C₈H₁₂O₄ | 172.18 | 195.1 |

| 3 (Trimer) | 1,4,9-Trioxacyclododecane-5,8,12-trione | C₁₂H₁₈O₆ | 258.27 | 281.2 |

Note: Data derived from analysis of cyclic oligo(ethylene succinate) mixtures. Observed m/z values correspond to sodium adducts. upc.edu The n=1 species shown for reference is glycolide (B1360168), not a direct ethylene succinate cycle.

High-Resolution Mass Spectrometry provides mass measurements with very high accuracy (typically to four or more decimal places). This capability is crucial for unambiguously determining the elemental formula of a compound. For this compound (C₈H₁₂O₄), HRMS can distinguish its exact mass from other potential isomeric impurities or contaminants that may have the same nominal mass. This confirmation is a critical step in the rigorous characterization of a newly synthesized compound and for establishing a reference standard.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction byproducts, other oligomers, and residual starting materials, thereby allowing for its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing the composition of cyclic oligo(ethylene succinate) mixtures. upc.edu Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can effectively separate the cyclic dimer, trimer, and higher oligomers. upc.edu The area under each peak in the chromatogram is proportional to the concentration of that species, enabling the quantitative determination of the purity of this compound in a given sample. This separation is also the first step in preparative chromatography for isolating the pure compound for further research or polymerization.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another key technique. It is particularly useful for analyzing volatile components and for detecting any residual solvents or unreacted starting materials like ethylene glycol or dimethyl succinate. The retention time in the chromatogram serves as a qualitative identifier, while the mass spectrum of the eluting peak provides definitive structural confirmation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(ethylene succinate) |

| Cyclic oligo(ethylene succinate)s |

| Ethylene glycol |

| Dimethyl succinate |

| 1,4-Dioxane-2,5-dione (Glycolide) |

| 1,4,9-Trioxacyclododecane-5,8,12-trione |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. wikipedia.orglucideon.com This method separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules, allowing for the determination of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. shimadzu.comaimplas.net

In the study of copolymers containing poly(p-dioxanone), GPC analysis has revealed unimodal molecular weight distributions, indicating a relatively uniform distribution of polymer chain lengths. researchgate.net For instance, the analysis of polylactic-co-glycolic acid (PLGA), a related biodegradable polymer, demonstrates how GPC can be used to monitor changes in molecular weight over time, such as during degradation studies. lcms.cz The molecular weight of polymers derived from this compound is a critical parameter that influences their mechanical properties and degradation kinetics. researchgate.net

| Polymer System | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Poly(L-lactide-co-p-dioxanone-co-ethylene glycol) | 8.04 x 10⁴ | 1.36 x 10⁵ | 1.69 | researchgate.net |

| Polylactic-co-glycolic acid (PLGA) 50:50 (Day 0) | Not Reported | Not Reported | 1.6 | lcms.cz |

| Polylactic-co-glycolic acid (PLGA) 50:50 (Day 14) | Not Reported | Not Reported | 2.4 | lcms.cz |

X-ray Diffraction (XRD) Studies for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is an essential technique for investigating the crystalline structure of materials. wikipedia.org It provides information on the arrangement of atoms within a crystal lattice and can be used to determine the degree of crystallinity in polymeric materials. wikipedia.org

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the monomer this compound, which is also known as p-dioxanone, it exists as a white crystalline solid at room temperature. wikipedia.org While detailed crystallographic data for this compound is not widely available in the referenced literature, the crystal structures of related dioxane compounds have been extensively studied, providing insights into the conformational preferences of the dioxane ring.

Wide-Angle X-ray Scattering (WAXS) for Polymer Crystallinity

| Material | Condition | Degree of Crystallinity (%) | Reference |

|---|---|---|---|

| Poly(p-dioxanone) (PPDO) | Typical | ~55 | wikipedia.org |

| PPDO annealed at 90 °C for 2h | Maximum Crystallinity | 57.21 | nih.gov |

| PPDO/ome-POSS nanocomposite | Increased with ome-POSS loading | Higher than neat PPDO | ias.ac.in |

Thermal Analysis for Material Properties

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound and its polymer, these methods provide critical information about thermal transitions and stability.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. For poly(p-dioxanone), DSC is used to determine its glass transition temperature (Tg) and melting temperature (Tm). mdpi.com The glass transition temperature of PPDO is typically in the range of -10 to 0 °C. wikipedia.org The melting behavior of PPDO can be complex, often showing multiple melting endotherms which are dependent on the crystallization temperature and thermal history. researchgate.net For example, a lower melting peak can be observed that shifts with the crystallization temperature, while a higher melting peak may remain at a constant temperature. researchgate.net

| Material | Thermal Transition | Temperature (°C) | Reference |

|---|---|---|---|

| Poly(p-dioxanone) (PPDO) Granulate | Glass Transition (Tg) | -10.19 | mdpi.comnih.gov |

| Poly(p-dioxanone) (PPDO) Granulate | Melting (Tm) | 105.44 | mdpi.comnih.gov |

| PPDO Injection Molded (Mold Temp 25°C) | Glass Transition (Tg) | -13.10 | mdpi.com |

| PPDO Injection Molded (Mold Temp 25°C) | Melting (Tm) | 109.29 | mdpi.com |

| PPDO Injection Molded (Mold Temp 80°C) | Glass Transition (Tg) | -14.92 | mdpi.com |

| PPDO Injection Molded (Mold Temp 80°C) | Melting (Tm) | 107.43 | mdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of materials. For poly(p-dioxanone), TGA reveals that the thermal degradation is primarily a zero-order depolymerization process. nih.gov The onset of thermal degradation for untreated PPDO is around 185.25 °C. nih.gov The thermal stability of PPDO can be significantly enhanced by modifying the end-groups of the polymer chains, which can increase the onset temperature of decomposition to over 300 °C in a nitrogen atmosphere. proquest.com

| Material | Atmosphere | Initial Degradation Temperature (Ti) (°C) | Temperature at 5% Weight Loss (T5%) (°C) | Temperature at Maximum Degradation Rate (Tmax) (°C) | Reference |

|---|---|---|---|---|---|

| Untreated PPDO | Nitrogen | 185.25 | Not Reported | 306.83 | nih.gov |

| Annealed PPDO (90°C, 2h) | Nitrogen | 181.50 | Not Reported | Not Reported | nih.gov |

| End-group modified PPDO | Nitrogen | Not Reported | ~330 | ~385 | proquest.com |

| End-group modified PPDO | Air | Not Reported | ~240 | ~317 | proquest.com |

Investigations into Derivatives and Analogues of 1,4 Dioxocane 5,8 Dione

Synthesis and Properties of Substituted 1,4-Dioxocane-5,8-dione Derivatives

The synthesis of substituted cyclic diesters is a key strategy for developing functional biodegradable polymers. By incorporating substituents onto the monomer ring, the properties of the resulting polymer can be precisely tuned.

Detailed research findings on substituted derivatives of the eight-membered this compound are not extensively documented in publicly available literature. However, one specific derivative, 6-(non-1-en-1-yl)-1,4-dioxocane-5,8-dione, has been identified. epa.gov

In contrast, the synthesis of substituted six-membered 1,4-dioxane-2,5-diones is a well-established field. sci-hub.se These methods typically involve the acylation of α-hydroxy acids with α-halo carboxylic acids or their derivatives, followed by an intramolecular cyclization. sci-hub.seresearchgate.net While the initial acylation proceeds in high yields, the cyclization step can be challenging. sci-hub.se

A notable example is the synthesis of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), a derivative of glutamic acid. acs.orgresearchgate.net This monomer was prepared in four steps starting from glutamic acid and bromoacetyl bromide. acs.orgresearchgate.net The ring-opening polymerization (ROP) of BED, promoted by organo-catalysts like 4-dimethylaminopyridine (B28879) (DMAP), proceeds in a controlled manner under mild conditions. acs.orgresearchgate.net The pendant functional group does not interfere with the polymerization, and in fact, BED was found to be slightly more reactive than lactide. researchgate.net The resulting polymer, polyBED, features a random distribution of glycolic-[(benzyloxycarbonyl)ethyl]glycolic units, and subsequent hydrogenolysis yields a poly(α-hydroxyacid) with pendant carboxylic acid groups. acs.orgresearchgate.net

Another approach involves the synthesis of monosubstituted 1,4-dioxane-2,5-diones from α-hydroxy acids and derivatives of α-bromoalkanoic acids, which serve as promising substrates for creating a wide range of glycolide-based biomedical copolymers. sci-hub.se

| Derivative Name | Starting Materials | Key Synthesis Step | Polymerization Catalyst/Method | Resulting Polymer Feature | Reference |

|---|---|---|---|---|---|

| (3S)-[(Benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) | Glutamic acid, Bromoacetyl bromide | Four-step synthesis | DMAP or Thiourea (B124793)/(-)-sparteine | Pendant carboxylic acid groups after hydrogenolysis | acs.orgresearchgate.net |

| Monosubstituted 1,4-dioxane-2,5-diones | α-hydroxy acids, α-bromoalkanoic acid derivatives | Acylation followed by cyclization in MeCN | Magnesium-containing phenolate (B1203915) catalyst | Substrates for statistic glycolide-based copolymers | sci-hub.se |

| 3-(2-Propynyl)-1,4-dioxane-2,5-dione | Ethyl glyoxalate, Propargyl bromide | Four-step reaction sequence | N,N-dimethylaminopyridine (DMAP) | Alkyne-functionalized copolyesters | researchgate.net |

Comparative Studies with Six-Membered Cyclic Diesters (e.g., Lactides and Glycolides)

The properties of polyesters derived from cyclic monomers are heavily influenced by the size and substitution pattern of the monomer ring. Comparing the eight-membered this compound with its well-known six-membered counterparts, glycolide (B1360168) (1,4-dioxane-2,5-dione) and lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), reveals important structure-property relationships. sci-hub.senih.gov

Monomer Synthesis and Reactivity: Lactide and glycolide are cyclic dimers of lactic acid and glycolic acid, respectively. smolecule.com Their synthesis involves the depolymerization of low molecular weight prepolymers under heat and vacuum, a process that requires strict control to achieve high purity. nih.gov The six-membered rings of lactide and glycolide possess significant ring strain, which is a major thermodynamic driving force for ring-opening polymerization (ROP). A key challenge in producing copolymers is the differing reactivity between glycolide and lactide, which can lead to the formation of non-statistical copolymers with block-like structures. sci-hub.se

The eight-membered this compound is expected to have lower ring strain compared to the six-membered rings. This generally translates to a lower rate of polymerization. This trend is observed in other cyclic ester systems, such as ε-caprolactone (a seven-membered ring), which polymerizes to form polycaprolactone (B3415563) (PCL).

Polymer Properties: The polymers derived from these monomers exhibit distinct properties. Poly(L-lactic acid) (PLLA), from L-lactide, is a semi-crystalline polymer with a glass transition temperature (Tg) around 60–70°C. Polyglycolic acid (PGA) is highly crystalline with a higher tensile strength but is also more brittle and degrades faster than PLLA due to its higher hydrophilicity. Copolymers of lactide and glycolide (PLGA) are often used to modulate these properties for specific applications like drug delivery.

By analogy with other aliphatic polyesters, the polymer derived from this compound would be expected to have increased chain flexibility compared to PGA and PLA. This increased flexibility would likely result in a lower glass transition temperature, lower melting point, and potentially a higher degree of toughness, similar to the characteristics of PCL when compared to PLA.

| Property | Glycolide (6-membered) | Lactide (6-membered) | This compound (8-membered, Predicted) | Reference |

|---|---|---|---|---|

| Monomer | 1,4-Dioxane-2,5-dione | 3,6-Dimethyl-1,4-dioxane-2,5-dione | This compound | smolecule.comchemspider.com |

| Ring Strain | High | High | Moderate/Low | |

| Polymer | Polyglycolic acid (PGA) | Polylactic acid (PLA) | Poly(2-hydroxyethoxyacetate) | |

| Crystallinity | High | Semi-crystalline (L- or D-lactide) / Amorphous (rac-lactide) | Likely lower crystallinity, more amorphous regions | |

| Glass Transition (Tg) | 35-40 °C | 60-70 °C | Predicted to be lower than PGA/PLA | |

| Degradation Rate | Fast | Slower than PGA | Potentially slower due to lower hydrophilicity per unit mass | |

| Mechanical Properties | High tensile strength, brittle | High modulus, rigid | Predicted to be more flexible and tougher |

Exploration of Fused-Ring and Spirocyclic Dioxodione Systems

To create polymers with more complex architectures and tailored properties, researchers have explored monomers where the cyclic diester core is part of a fused-ring or spirocyclic system. These structures can impart significant conformational rigidity or introduce specific functionalities.

Fused-Ring Systems: The synthesis of fused 1,4-dioxane (B91453) derivatives has been reported. thieme-connect.de One example involves the synthesis of trans-hexahydro-6H-[1,4]dioxino[2,3-c]pyrrole. This was achieved through the oxirane ring-opening of a bicyclic precursor with 2-bromoethanol, followed by intramolecular cyclization to form the fused 1,4-dioxane ring. thieme-connect.de Other research has focused on the synthesis of fused heterocyclic systems containing quinoline-2,5-dione (B12364429) moieties, demonstrating the versatility of condensation reactions to build complex polycyclic structures. researchgate.net

Spirocyclic Systems: Spirocyclic monomers are of particular interest as they can lead to polymers with pendant cyclic groups. A key example is 1,4,8-Trioxaspiro[4.6]-9-undecanone (TOSU), a monomer that contains a spiro-linkage. acs.org The ring-opening polymerization of TOSU, initiated by aluminum isopropoxide, yields aliphatic polyesters that bear functional pendant groups. acs.org This provides a route to biocompatible and biodegradable polymers with functionalities that can be used for further chemical modification or to influence material properties directly. acs.org

| System Type | Compound Name/Class | Synthetic Strategy | Significance/Application | Reference |

|---|---|---|---|---|

| Fused-Ring | trans-Hexahydro-6H- mdpi.comacs.orgdioxino[2,3-c]pyrrole | Oxirane opening followed by intramolecular cyclization | Building block for inhibitors of phosphatidylinositol 3-kinases | thieme-connect.de |

| Fused-Ring | 1-Aryl-4-hetaryl-7,7-dimethyl-2,5-dioxo-l,2,3,4,5,5,7,8-octahydro-quinolines | Michael addition of Knoevenagel products with enaminones | Complex heterocyclic structures | researchgate.net |

| Spirocyclic | 1,4,8-Trioxaspiro[4.6]-9-undecanone (TOSU) | Ring-opening polymerization (ROP) | Route to aliphatic polyesters with pendant functional groups | acs.org |

Designing Analogues for Specific Reactivity or Material Properties

The design of analogues of cyclic diesters like this compound is a goal-oriented process aimed at tuning reactivity and tailoring final material properties. By strategically modifying the monomer structure, researchers can control the characteristics of the resulting polymers.

Tuning Reactivity: The reactivity of a cyclic monomer in ROP is largely governed by ring strain, steric hindrance, and electronic effects. Introducing substituents can alter these factors. For instance, the (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) monomer was found to be slightly more reactive than lactide, demonstrating that functional groups can be added not only for their downstream function but also to modulate polymerization kinetics. researchgate.net

Tuning Material Properties: The ultimate application of the polymer dictates the design of the monomer.

Functionality: To create polymers with reactive handles for drug conjugation or surface modification, monomers with pendant functional groups are designed. The synthesis of BED from glutamic acid is a prime example, yielding a polymer with pendant carboxylic acid groups. acs.orgresearchgate.net Similarly, developing polyesters with pendant groups allows for the creation of functionalized scaffolds for tissue engineering. nih.gov

Mechanical Properties: To improve the toughness and flexibility of rigid polymers like PLA, copolymerization with more flexible monomers like ε-caprolactone is a common strategy. Another approach is to design bifunctional monomers that can enhance properties like impact resistance.

Degradation Profile: The hydrolytic degradation rate of a polyester (B1180765) is influenced by its hydrophilicity, crystallinity, and the presence of specific functional groups. researchgate.net By creating copolymers, such as poly(p-dioxanone)-co-poly(2-(2-hydroxyethoxy) benzoate), the degradation rate can be controlled and hydrolytic stability can be improved compared to the homopolymer. researchgate.net

| Design Strategy | Example Monomer/System | Effect on Reactivity/Polymerization | Impact on Final Material Properties | Reference |

|---|---|---|---|---|

| Introduce Pendant Functional Groups | (3S)-[(Benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) | Can proceed controllably; may slightly increase reactivity. | Provides sites for conjugation; alters hydrophilicity and degradation. | acs.orgresearchgate.net |

| Copolymerization | p-Dioxanone and 2,3-dihydroxybenzoate derivatives | Allows synthesis of copolymers with controlled composition. | Enhances thermal and hydrolytic stability; tunes mechanical properties. | researchgate.net |

| Create Fused or Spirocyclic Systems | 1,4,8-Trioxaspiro[4.6]-9-undecanone (TOSU) | Allows polymerization to form non-linear architectures. | Introduces pendant cyclic groups, affecting polymer packing and properties. | acs.org |

| Vary Backbone Heteroatoms | Morpholine-2,5-dione derivatives (contain N) | Can be polymerized via ROP. | Introduces amide bonds, potentially altering degradation and H-bonding. | uliege.be |

Translational Research and Emerging Applications Research Oriented Focus

Advancements in Biodegradable Polymer Applications

The monomer 1,4-Dioxocane-5,8-dione belongs to the family of cyclic esters, which are pivotal precursors for synthesizing aliphatic polyesters through ring-opening polymerization. chemicalbook.comgoogle.com These polyesters are renowned for their biodegradability and biocompatibility, making them highly sought after for medical and environmental applications. While much of the existing research focuses on six-membered ring analogues like glycolide (B1360168) (1,4-dioxane-2,5-dione) and lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), the principles are extensible to the eight-membered ring structure of this compound, offering pathways to new polymers with unique properties. google.combezwadabiomedical.com

Biodegradable polymers are fundamental to tissue engineering, where they are fashioned into three-dimensional porous scaffolds that support cellular growth and tissue regeneration. bezwadabiomedical.comnih.gov The ideal scaffold should possess appropriate mechanical properties, promote cell adhesion, and degrade over time into non-toxic byproducts that are safely absorbed by the body. nih.govgoogle.com

Polymers derived from cyclic lactones are extensively used for these purposes. bezwadabiomedical.com For instance, copolymers of glycolide and lactide (PLGA) are well-established materials for creating scaffolds. nih.gov By analogy, polymers synthesized from this compound are promising candidates for scaffold fabrication. The larger ring size of the monomer could potentially yield polymers with different thermal properties, degradation kinetics, and mechanical strengths compared to their six-membered ring counterparts. Research in this area would involve synthesizing homopolymers and copolymers of this compound and characterizing their suitability for specific tissue engineering applications, from bone to neural regeneration. nih.gov The ability to create copolymers with other monomers like ε-caprolactone or lactide would allow for the fine-tuning of material properties to match the requirements of the target tissue. bezwadabiomedical.com

Table 1: Properties of Polymers Used in Tissue Scaffolding

| Polymer Class | Monomer(s) | Key Properties for Scaffolding | Relevant Research Application |

|---|---|---|---|

| Poly(glycolic acid) (PGA) | Glycolide (1,4-dioxane-2,5-dione) | High crystallinity, rapid degradation. | Often copolymerized to reduce brittleness. |

| Poly(lactic acid) (PLA) | Lactide (3,6-dimethyl-1,4-dioxane-2,5-dione) | Slower degradation than PGA, tunable mechanical properties. google.com | Used for sutures, orthopedic fixation devices. bezwadabiomedical.comgoogle.com |

| Polycaprolactone (B3415563) (PCL) | ε-caprolactone | Slow degradation, high flexibility. bezwadabiomedical.comnih.gov | Used in long-term implants and drug delivery. bezwadabiomedical.com |

This table presents data on related polymer classes to illustrate the research context for this compound.

Polymer-based controlled release systems are designed to deliver therapeutic agents over an extended period. The most utilized degradable polymers for this purpose are polyesters like PLGA. nih.gov The release mechanism is typically governed by the rates of polymer biodegradation and diffusion of the encapsulated agent out of the polymer matrix. nih.gov As water is absorbed, the polymer swells and its ester bonds hydrolyze, leading to the formation of pores and the eventual release of the entrapped substance. nih.gov

Polymers derived from this compound could be engineered into similar controlled release vehicles, such as microparticles or nanoparticles. The degradation profile of these polymers would be a key research parameter, as it directly influences the release rate. It is hypothesized that the eight-membered ring structure of this compound would result in a polymer with a distinct hydrolysis rate compared to PLA or PGA. Furthermore, research into synthesizing substituted this compound monomers could allow for the incorporation of functional groups along the polymer chain. google.com These functional groups could be used to covalently attach drug molecules or to modulate the polymer's hydrophilicity, providing an additional level of control over the release kinetics. nih.gov

The demand for sustainable alternatives to petroleum-based plastics has driven research into biodegradable polymers for packaging applications. mdpi.commdpi.com Polylactic acid (PLA), synthesized from lactide (a 1,4-dioxane-2,5-dione derivative), is one of the most prominent bioplastics used in food packaging and disposable items. mdpi.com

Following this precedent, polymers based on this compound represent a potential new class of materials for environmentally sustainable packaging. Research would focus on the polymerization of this monomer to produce materials with suitable mechanical and barrier properties for packaging films and containers. The biodegradability of these new polymers under various environmental conditions, such as industrial composting, would be a critical area of investigation. mdpi.com A key research consideration for any food contact material is the potential for migration of non-intentionally added substances (NIAS), such as residual monomers or oligomers, into the food. mdpi.com Studies have identified the migration of lactide from PLA-based materials, highlighting the need for similar analytical investigations for any new packaging polymer derived from this compound. mdpi.com

Investigations into Biological Activities (excluding dosage/administration)

Beyond its role as a monomer, the core chemical structure of this compound can be viewed as a scaffold for developing new biologically active molecules. Research into derivatives of similar heterocyclic dione (B5365651) compounds has revealed a range of biological properties.

The search for new antimicrobial agents is a global health priority due to rising antibiotic resistance. scienceopen.com Many heterocyclic compounds are known to possess antimicrobial properties. nih.govresearchgate.netmdpi.com Research has shown that molecules incorporating dione functionalities, such as derivatives of quinoline-dione, thiazolidine-dione, and Meldrum's acid, exhibit activity against various bacterial and fungal pathogens. scienceopen.comnih.govresearchgate.net

While direct studies on the antimicrobial properties of this compound are scarce, predictive models and research on analogous structures provide a basis for future investigation. For example, a derivative, 6-(Non-1-en-1-yl)-1,4-dioxocane-5,8-dione, has a predicted probability, albeit low, of antimicrobial function. epa.gov This suggests a research perspective focused on synthesizing a library of this compound derivatives and screening them for antimicrobial activity against clinically relevant pathogens. The goal would be to identify structure-activity relationships that could lead to the development of novel antimicrobial candidates. researchgate.net

Table 2: Antimicrobial Research on Related Dione Compounds

| Compound Class | Specific Derivative(s) | Target Organisms | Research Finding |

|---|---|---|---|

| Quinoline-2,5-dione (B12364429) Derivatives | 4-pyrazolyl-N-arylquinoline-2,5-diones | S. pneumoniae, B. subtilis, S. typhi, E. coli, C. albicans | Some synthesized compounds showed potency comparable to or greater than commercial drugs. nih.gov |

| Meldrum's Acid Derivatives | 2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione | S. aureus, E. coli, P. aeruginosa | Exhibited a synergistic effect when combined with aminoglycoside antibiotics. researchgate.net |

| Thiazolidine-2,4-dione Derivatives | 5-benzylidene derivatives of thiazolidine-2,4-dione | S. aureus, S. epidermidis, B. subtilis, E. coli | Several derivatives showed significant antibacterial activity. scienceopen.com |

This table illustrates research on related structures, providing a rationale for investigating the antimicrobial potential of this compound derivatives.

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, playing a crucial role in mitigating oxidative stress in biological systems. Research has demonstrated that various heterocyclic structures, including those containing dioxane moieties, can serve as the basis for potent antioxidants. nih.govphyschemres.orgphyschemres.org For instance, phenothiazine (B1677639) derivatives have been studied as antioxidants in the model reaction of 1,4-dioxane (B91453) oxidation, where they act by breaking the radical chain reaction. physchemres.orgphyschemres.org

This provides a compelling perspective for investigating this compound and its derivatives as potential antioxidants. Future research could involve the synthesis of derivatives with various substituents to explore how structural modifications impact their radical scavenging capabilities. nih.gov In vitro assays, such as the DPPH and ABTS radical scavenging assays, would be employed to quantify their antioxidant potency. nih.gov The predicted antioxidant potential for the derivative 6-(Non-1-en-1-yl)-1,4-dioxocane-5,8-dione further supports this line of inquiry. epa.gov Identifying the mechanism of action, whether through hydrogen atom transfer or other pathways, would be a key component of this research. physchemres.org

Table 3: Antioxidant Research on Related Chemical Structures

| Compound Class | Specific Derivative(s) | Assay/Method | Research Finding |

|---|---|---|---|

| Spiroquinolines | Spiro[dioxolo[4,5-g]quinoline] derivatives | DPPH and ABTS radical scavenging assays | Compounds with methyl and methoxy (B1213986) groups showed potent antioxidant activity. nih.gov |

| Phenothiazine Derivatives | Promazine, chlorpromazine, etc. | Measurement of oxygen consumption during 1,4-dioxane oxidation | The compounds were established to possess antioxidant properties by breaking the oxidation chain. physchemres.orgphyschemres.org |

This table shows examples of antioxidant research on related structures, suggesting a potential avenue of investigation for this compound.

Information on "this compound" for the Requested Applications is Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, detailed research on the chemical compound This compound (CAS 21962-84-5) for the applications specified in the requested article outline. While the compound is commercially available and listed as a potential building block for organic synthesis, no substantive studies were found that detail its role as a synthetic intermediate for creating bioactive compounds or its use in developing functional polymers for environmental applications. lookchem.com

Future Research Trajectories and Unanswered Questions

Grand Challenges in Macrocyclic Diester Chemistry

The synthesis and application of macrocycles, including diesters like 1,4-Dioxocane-5,8-dione, are hindered by several fundamental scientific and technical challenges. The construction of the macrocyclic framework is often the most difficult step in any synthetic sequence. nih.gov Researchers face issues with achieving high yields in ring-closing reactions, managing the solubility of intermediates, and preventing unwanted side reactions such as dimerization or polymerization. mdpi.commcgill.ca

A primary challenge is controlling the molecule's three-dimensional shape. Macrocycles are inherently flexible, which can be an advantage but also makes predicting their interaction with biological targets difficult. drugtargetreview.com This conformational flexibility can reduce binding affinity and specificity, posing a significant hurdle for drug discovery. researchgate.net Furthermore, while macrocycles often exhibit better metabolic stability than their linear counterparts, achieving predictable cell permeability and oral bioavailability remains a major challenge for their development as therapeutic agents. drugtargetreview.com

Table 1: Grand Challenges in Macrocyclic Diester Chemistry

| Challenge | Description | Impact on this compound & Relatives |

|---|---|---|

| Synthetic Efficiency | Difficulties in achieving high-yield ring-closing reactions (e.g., macrolactonization) and avoiding side-products, especially at scale. nih.govmcgill.ca | Limits the availability of diverse this compound derivatives for screening and application studies. |

| Conformational Control | The inherent flexibility of macrocyclic rings makes it difficult to predict and control the bioactive conformation. drugtargetreview.comdiva-portal.org | Reduces the efficiency of rational design for applications requiring specific geometries, such as enzyme inhibition or material self-assembly. |

| Bioavailability | Achieving oral absorption and cell permeability is a significant obstacle for many macrocyclic compounds, limiting their therapeutic potential. drugtargetreview.com | Hinders the development of orally administered drugs based on macrocyclic diester scaffolds. |

| Library Synthesis | The lack of methods for the rapid, parallel synthesis of large and diverse libraries of macrocycles slows the discovery process. rsc.org | Creates a bottleneck in high-throughput screening efforts to identify macrocyclic diesters with desired properties. techexplorist.com |

Opportunities in Advanced Materials Science and Engineering

The future for this compound extends beyond pharmaceuticals into the realm of advanced materials. Materials scientists focus on the intricate relationships between a molecule's structure, its processing, and the final properties of a material. rutgers.edu As a bifunctional monomer, this compound and its derivatives are prime candidates for ring-opening polymerization to create novel polyesters. These polymers could be tailored for specific applications in diverse fields such as sustainable packaging, biomedical devices, and electronics. rutgers.edu

For instance, its structural relative, glycolide (B1360168) (1,4-dioxane-2,5-dione), is a well-known precursor to poly(glycolic acid), a biodegradable polymer used for medical sutures and artificial blood vessels. chemicalbook.com This provides a direct precedent for the potential of this compound in creating next-generation biomaterials. Furthermore, the incorporation of macrocyclic units into polymer backbones or as pendants can create materials with unique thermal, optical, or mechanical properties, opening doors for applications in aerospace, automotive, and energy storage technologies. prospects.ac.ukntnu.edu A patent describing a phenyl-substituted derivative of this compound for use in polyester (B1180765) polymer nanocomposites underscores the tangible connection between this chemical class and advanced materials. google.com

Table 2: Opportunities in Materials Science and Engineering

| Field | Opportunity | Potential Application for this compound Based Materials |

|---|---|---|

| Polymer Chemistry | Serve as a monomer for ring-opening polymerization to create novel polyesters with tailored properties. | Biodegradable plastics, advanced textiles, and specialty packaging. rutgers.edu |

| Biomaterials Engineering | Development of biocompatible and biodegradable materials for medical use, analogous to poly(glycolic acid). chemicalbook.com | Drug delivery systems, tissue engineering scaffolds, and implantable medical devices. |

| Responsive Materials | Design of "smart" materials that change properties in response to external stimuli like pH, light, or temperature. researchgate.net | Sensors, controlled-release systems, and self-healing materials. |

| Nanocomposites | Incorporation into polymer matrices to form nanocomposites with enhanced mechanical or functional properties. google.com | Lightweight structural components for aerospace and automotive industries, and advanced coatings. prospects.ac.uk |

Convergence with Nanoscience and Biotechnology